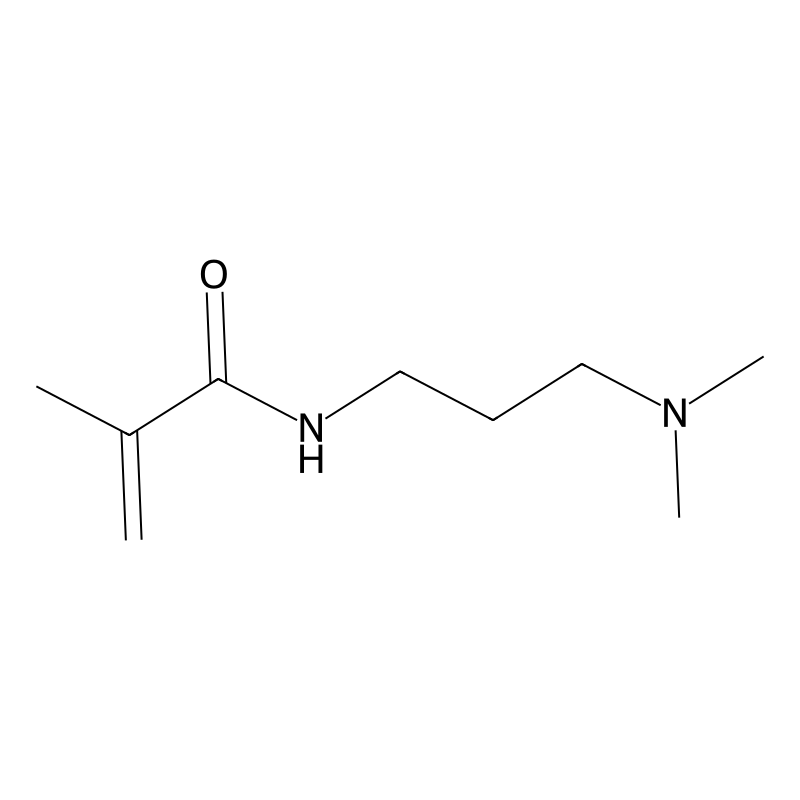

N-(3-(Dimethylamino)propyl)methacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer for Polymeric Materials:

N-(3-(Dimethylamino)propyl)methacrylamide (DMAEMA) is a chemical compound belonging to the class of methacrylates. It finds application in scientific research primarily as a monomer for the synthesis of various polymeric materials. DMAEMA features a reactive methacrylamide group that readily undergoes polymerization reactions. The presence of the dimethylamino group bestows water solubility and cationic character to the resulting polymers [].

These properties make DMAEMA a valuable component in the design of functional polymers for diverse applications. Some examples include:

- Cationic polymers for gene delivery: DMAEMA-based polymers can be used as carriers for delivering genetic material (DNA or RNA) into cells. The cationic nature of the polymer facilitates interaction with the negatively charged cell membrane, promoting cellular uptake of the genetic material [].

- Hydrogels for drug delivery: Hydrogels are three-dimensional networks capable of absorbing large amounts of water. DMAEMA can be incorporated into hydrogels to create drug delivery systems. The water-soluble nature of DMAEMA allows for controlled drug release within the body [].

- Cationic flocculants for water treatment: Flocculants are used in water treatment to aggregate suspended particles for efficient removal. DMAEMA-based polymers can act as cationic flocculants, particularly effective in removing negatively charged pollutants from water [].

Other Research Applications:

Beyond its role as a monomer, DMAEMA finds use in other scientific research areas:

- Antimicrobial coatings: Surface coatings incorporating DMAEMA exhibit antimicrobial properties, making them potentially useful for applications requiring hygiene control [].

- Biosensors: DMAEMA can be used in the development of biosensors due to its ability to interact with biomolecules and alter electrical properties [].

N-(3-(Dimethylamino)propyl)methacrylamide is a water-soluble methacrylamide monomer characterized by its high reactivity, which enables it to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group imparts pH responsiveness and hydrophilicity to the resulting polymers, making this compound particularly valuable in various biomedical applications. Its chemical structure includes a methacrylamide backbone with a dimethylamino group attached to a propyl chain, which enhances its interaction with biological molecules.

- Radical Polymerization: This monomer can polymerize in the presence of radical initiators such as azobisisobutyronitrile or benzoyl peroxide, producing polymers with enhanced mechanical properties.

- Cross-Linking Reactions: It can form cross-linked networks with other monomers, contributing to the mechanical strength and stability of the resulting materials .

Common Reaction Conditions- Solvents: Dichloromethane, toluene.

- Temperature: Typically around 60-70°C for polymerization reactions.

Major Products- Polymers: Resulting polymers exhibit improved mechanical and chemical properties.

- Hydrogels: Cross-linked hydrogels with pH-responsive behavior are also produced .

- Polymers: Resulting polymers exhibit improved mechanical and chemical properties.

- Hydrogels: Cross-linked hydrogels with pH-responsive behavior are also produced .

N-(3-(Dimethylamino)propyl)methacrylamide exhibits notable biological activity, particularly in drug and gene delivery systems. Its ability to complex with nucleic acids allows it to serve as a vector for intracellular delivery. The interaction is primarily electrostatic, driven by the positive charge of the dimethylamino group, which binds to the negatively charged phosphate backbone of nucleic acids. This property is crucial for developing effective gene delivery systems and enhancing cellular uptake of therapeutic agents .

The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide typically involves the reaction of methacryloyl chloride with N,N-dimethylpropylamine in the presence of a base like triethylamine. This reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to control exothermic reactions.

Industrial Production

In industrial settings, large-scale batch or continuous processes are employed, optimizing reaction conditions for high yield and purity. Purification methods such as distillation or recrystallization are used to remove impurities from the final product .

N-(3-(Dimethylamino)propyl)methacrylamide has a wide range of applications:

- Drug Delivery Systems: Used to create pH-responsive hydrogels for controlled drug release.

- Gene Delivery: Acts as a cationic monomer for developing gene delivery vectors.

- Biomedical Engineering: Utilized in biocompatible coatings and adhesives.

- 3D Printing: Employed in formulations for printing magnetic devices and MRI contrast agents .

Research indicates that N-(3-(Dimethylamino)propyl)methacrylamide interacts effectively with various biomolecules. For instance, it has been shown to facilitate the intracellular delivery of nucleic acids through electrostatic interactions. Studies also explore its cytotoxicity and biocompatibility when used in polymer formulations for biomedical applications .

Several compounds share structural similarities with N-(3-(Dimethylamino)propyl)methacrylamide, including:

- N-(3-Aminopropyl)methacrylamide

- 2-(Dimethylamino)ethyl methacrylate

- 2-Aminoethyl methacrylate hydrochloride

Uniqueness

N-(3-(Dimethylamino)propyl)methacrylamide stands out due to its unique combination of pH responsiveness and hydrophilicity. These properties make it particularly suitable for applications in drug and gene delivery systems. Additionally, its ability to form cross-linked networks enhances the mechanical properties of the resulting polymers, setting it apart from similar compounds .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

General Manufacturing Information

Plastics Material and Resin Manufacturing

2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-: ACTIVE